molecular formula C9H7BrClNO2 B1438610 7-Bromo-2-(chloromethyl)-5-methoxy-1,3-benzoxazole CAS No. 1092352-84-5

7-Bromo-2-(chloromethyl)-5-methoxy-1,3-benzoxazole

Cat. No.: B1438610
CAS No.: 1092352-84-5
M. Wt: 276.51 g/mol
InChI Key: WQIXPFVBCREGOH-UHFFFAOYSA-N
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Description

7-Bromo-2-(chloromethyl)-5-methoxy-1,3-benzoxazole is a heterocyclic compound that contains bromine, chlorine, and methoxy functional groups attached to a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(chloromethyl)-5-methoxy-1,3-benzoxazole typically involves the bromination of 2-(chloromethyl)-5-methoxy-1,3-benzoxazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(chloromethyl)-5-methoxy-1,3-benzoxazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzoxazole derivatives.

    Oxidation: Formation of benzoxazole aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated benzoxazole derivatives.

Scientific Research Applications

7-Bromo-2-(chloromethyl)-5-methoxy-1,3-benzoxazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(chloromethyl)-5-methoxy-1,3-benzoxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine
  • 7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine
  • 5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine
  • 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester

Uniqueness

7-Bromo-2-(chloromethyl)-5-methoxy-1,3-benzoxazole is unique due to the presence of both bromine and chlorine atoms on the benzoxazole ring, which can significantly influence its reactivity and interactions with other molecules. The methoxy group also adds to its versatility in various chemical reactions and applications.

Properties

IUPAC Name

7-bromo-2-(chloromethyl)-5-methoxy-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClNO2/c1-13-5-2-6(10)9-7(3-5)12-8(4-11)14-9/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIXPFVBCREGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)Br)OC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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